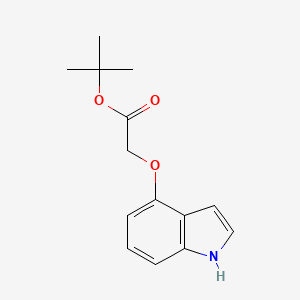![molecular formula C11H8F3N3O B11862574 7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 85965-12-4](/img/structure/B11862574.png)
7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, making it a valuable candidate for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one typically involves a palladium-catalyzed three-component carbonylative reaction. This method utilizes trifluoroacetimidoyl chlorides and amines as starting materials. The reaction is carried out under mild conditions, often without the need for CO gas manipulation, making it efficient and practical .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using a heterogeneous activated carbon fiber-supported palladium catalyst. This approach not only enhances the efficiency of the reaction but also allows for the recycling of the catalyst, thereby reducing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit enzymes or interact with DNA, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)quinazolin-4(3H)-one
- 4,6,7-Trisubstituted quinazoline derivatives
Uniqueness
Compared to similar compounds, 7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable candidate for further research and development in various fields .
Propriétés
Numéro CAS |
85965-12-4 |
|---|---|
Formule moléculaire |
C11H8F3N3O |
Poids moléculaire |
255.20 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)6-1-2-8-7(5-6)9(18)17-4-3-15-10(17)16-8/h1-2,5H,3-4H2,(H,15,16) |
Clé InChI |
JVJXEFNLGQPBIC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=O)C3=C(C=CC(=C3)C(F)(F)F)N=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


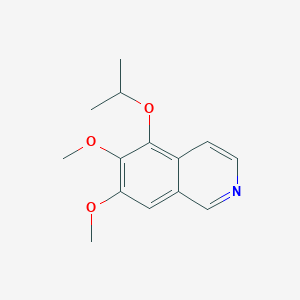

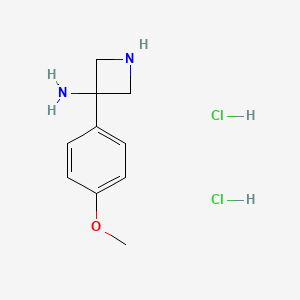



![7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol](/img/structure/B11862535.png)

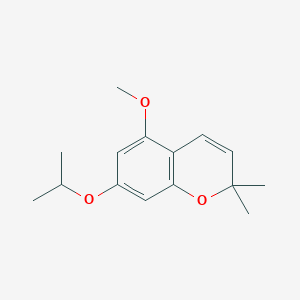
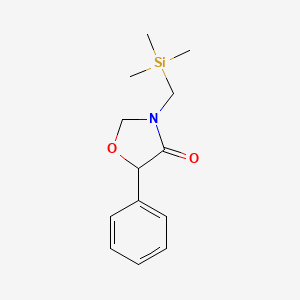
![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)


